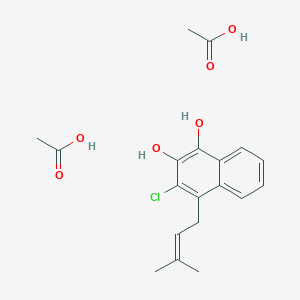
Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol is an organic compound that features a naphthalene core substituted with a chloro group, a methylbutenyl side chain, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes chlorination to introduce the chloro group. The methylbutenyl side chain can be added through a Friedel-Crafts alkylation reaction. Finally, the hydroxyl groups are introduced via hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1-ol
- Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-2-ol
- Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-dione
Uniqueness
Acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol is unique due to the presence of both hydroxyl groups and a chloro group on the naphthalene core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
89510-40-7 |
|---|---|
Molecular Formula |
C19H23ClO6 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
acetic acid;3-chloro-4-(3-methylbut-2-enyl)naphthalene-1,2-diol |
InChI |
InChI=1S/C15H15ClO2.2C2H4O2/c1-9(2)7-8-11-10-5-3-4-6-12(10)14(17)15(18)13(11)16;2*1-2(3)4/h3-7,17-18H,8H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
QIXVCVWPKKZLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=CC=CC=C21)O)O)Cl)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















